2-methyl-5-(1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water . Another method includes the reaction of 2-hydroxy-5-(1H-pyrrol-1-yl)benzoic acid with appropriate ketones in ethanol under reflux conditions with a few drops of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methyl-5-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(8-11(9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
InChI Key |
LQLMUTQFOXUZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)C(=O)O |
Origin of Product |
United States |
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